
Xylan
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Overview
Description
Xylan is a type of hemicellulose, a polysaccharide consisting mainly of xylose residues. It is found in plants, particularly in the secondary cell walls of dicots and all cell walls of grasses. This compound is the third most abundant biopolymer on Earth, after cellulose and chitin . It plays a crucial role in the integrity of the plant cell wall and contributes to plant growth and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xylan can be extracted from lignocellulosic biomass using various methods. The extraction process typically involves the use of alkaline solutions such as sodium hydroxide or potassium hydroxide. Sodium hydroxide is often preferred due to its higher yield . The extracted this compound is then purified through processes such as precipitation, dialysis, and drying .
Industrial Production Methods: In industrial settings, this compound is primarily produced from agricultural residues and hardwoods. The process involves the mechanical and chemical treatment of biomass to extract this compound. The extracted this compound is then purified and processed into various forms for different applications .
Chemical Reactions Analysis
Reaction Mechanism
The one-pot conversion of xylan to xylitol involves:
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Acid-catalyzed hydrolysis of glycosidic bonds (pH 2 with H₂SO₄)
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Ru/C-catalyzed hydrogenation of xylose to xylitol (20 bar H₂ pressure)
Key intermediates include xylose monomers formed through protonation of glycosidic oxygen atoms and subsequent cleavage .
Catalytic Systems & Yields
Catalyst System | Temperature (°C) | Time (h) | Xylitol Yield (wt%) |
---|---|---|---|
Ru/C + H₂SO₄ | 170 → 205 | 6 | 77 |
Ru/C + Tungstophosphoric acid | 140 | 3 | 82 (with isopropanol) |
The two-step temperature program (170°C → 205°C) maximizes yield by optimizing hydrolysis and hydrogenation phases separately .
Kinetic Modeling
Three kinetic approaches were evaluated for 1 wt% this compound conversion:
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Simple second-order model : Mean error 4.03% (R²=0.92 for xylitol at 145-150°C)
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Langmuir-Hinshelwood model : Improved xylose prediction (R²=0.88)
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Hybrid model : Combined Arrhenius kinetics with adsorption-desorption steps (k₁=2.3×10⁻³ s⁻¹ at 150°C)
Pyrolysis Reaction Pathways
Theoretical studies of β-1,4-xylan decomposition reveal three primary pathways at 750 K:
Main Products
Product | Formation Pathway | Relative Yield (%) |
---|---|---|
Hydroxyacetaldehyde | Retro-aldol condensation | 42 |
1-Hydroxy-2-butanone | Retro-ene reaction | 28 |
Furfural | Cyclodehydration | 9 |
Key findings from CBS-QB3 level calculations:
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Glycosidic bond fission activation energy: 210 kJ/mol
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Retro-aldol barrier: 185 kJ/mol (rate constant 3.1×10⁴ s⁻¹ at 750 K)
Dehydration reactions show high activation energies (>230 kJ/mol), making them less competitive than fragmentation pathways .
Chemical Modification via Click Chemistry
Propargylation of this compound demonstrates reagent-dependent substitution patterns:
Reaction Optimization
Parameter | Optimal Value | Degree of Substitution (DS) |
---|---|---|
Propargyl bromide:this compound | 2:1 mol ratio | 0.65 |
Temperature | 50°C | 0.65 |
Time | 50 min | 0.65 |
Microwave-assisted reactions at 50°C for 50 minutes achieved 93% conversion efficiency in Cu(I)-catalyzed azide-alkyne cycloaddition with quaternized chitosan .
Characterization Data
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FT-IR: New C≡C stretch at 2117 cm⁻¹ confirms propargylation
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¹H NMR: δ 2.45 ppm (triplet, propargyl CH₂)
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Thermal stability: 15% weight loss reduction vs native this compound
These reaction pathways demonstrate this compound's versatility as a biorenewable feedstock. The hydrogenation and pyrolysis data provide actionable parameters for biomass refining, while click chemistry modifications enable tailored polysaccharide materials. Temperature control emerges as a critical factor across all reaction types, influencing both kinetic outcomes and product distributions .
Scientific Research Applications
Xylan has a wide range of applications in various fields:
Chemistry: this compound is used as a raw material for the production of biofuels and biochemicals.
Biology: this compound and its derivatives are used in the study of plant cell wall structure and function.
Industry: this compound is used in the paper and pulp industry for biobleaching and improving paper quality.
Mechanism of Action
Xylan exerts its effects through various mechanisms:
Plant Cell Wall Integrity: this compound cross-links with cellulose and lignin to form a mesh-like structure that provides strength and rigidity to the plant cell wall.
Enzymatic Hydrolysis: Xylanases break down this compound into xylose and xylooligosaccharides by cleaving the β-1,4-glycosidic bonds.
Comparison with Similar Compounds
Xylan is similar to other hemicelluloses such as glucuronothis compound, arabinothis compound, and glucomannan. it is unique in its structure and composition:
Glucuronothis compound: Contains glucuronic acid residues and is found in hardwoods.
Arabinothis compound: Contains arabinose residues and is found in cereals and grasses.
Glucomannan: Contains mannose and glucose residues and is found in softwoods.
This compound’s unique structure and properties make it suitable for a wide range of applications, from biofuel production to biomedical applications .
Biological Activity
Xylan is a significant hemicellulose component found in the cell walls of plants, primarily contributing to structural integrity and interaction with other polysaccharides like cellulose and lignin. This article delves into the biological activity of this compound, examining its biosynthesis, structural characteristics, and various biological effects, including immunomodulatory, antioxidant, and anticoagulant activities.
Structure and Biosynthesis of this compound
This compound is composed of a backbone of xylose residues that can be modified with various substituents, including acetyl groups and arabinose side chains. The structure of this compound varies across different plant species and tissues, influencing its functional properties within the cell wall.
Key Features of this compound Structure
- Backbone Composition : Primarily consists of β-1,4-linked xylose units.
- Conformational States : this compound can adopt two helical conformations: a twofold screw conformation for interaction with cellulose and a threefold screw conformation that facilitates its role in the cell wall matrix.
- Modification Patterns : The presence of side chains affects the interaction between this compound, cellulose, and lignin, crucial for maintaining cell wall stability.
Biosynthetic Pathway
This compound biosynthesis occurs in the Golgi apparatus through the action of glycosyltransferases. Key enzymes involved include:
- Irregular Xylem 10 (IRX10) : Responsible for extending the this compound backbone.
- This compound Synthase Complex (XSC) : Comprises multiple glycosyltransferases that assist in synthesizing this compound in vivo.
Biological Activities of this compound
Research has highlighted several biological activities associated with this compound:
1. Immunomodulatory Activity
Studies have shown that this compound can stimulate cell proliferation and enhance the production of anti-inflammatory cytokines. For instance, this compound derived from Dinizia excelsa demonstrated significant immunomodulatory effects in vitro, indicating its potential as an immune system enhancer .
2. Antioxidant Activity
While this compound exhibits some antioxidant properties, its effectiveness is generally lower than that of well-known antioxidants such as ascorbic acid and butylated hydroxytoluene (BHT). This suggests that while this compound contributes to oxidative stress reduction, it may not be sufficient as a standalone antioxidant agent .
3. Anticoagulant Activity
This compound has been evaluated for its anticoagulant properties. Although it shows some activity, it is significantly lower compared to heparin, indicating that while it may have potential applications in blood coagulation modulation, further research is necessary to enhance its efficacy .
Case Study 1: this compound's Role in Plant Growth
Research involving this compound-deficient mutants has revealed critical insights into its role in plant development. These mutants typically exhibit stunted growth and deformed vascular tissues due to compromised cell wall integrity. This underscores the importance of this compound in maintaining structural function within plant cells .
Case Study 2: Applications in Biotechnology
This compound's unique properties have made it a subject of interest for various biotechnological applications. For instance, enzymatic degradation of this compound is utilized in biofuel production processes where lignocellulosic biomass is converted into fermentable sugars .
Summary Table of Biological Activities
Biological Activity | Description | Comparison |
---|---|---|
Immunomodulatory | Stimulates cell proliferation and anti-inflammatory cytokine production | Effective but requires further exploration |
Antioxidant | Reduces oxidative stress | Weaker than ascorbic acid/BHT |
Anticoagulant | Low anticoagulant activity compared to heparin | Potential for therapeutic applications |
Q & A
Basic Research Questions
Q. How can xylan extraction from lignocellulosic biomass be optimized using experimental design?
- Methodological Answer : Response Surface Methodology (RSM) with Central Composite Design (CCD) or Box-Behnken Design (BBD) is widely used to optimize parameters such as NaOH concentration (2–16%), temperature (35–90°C), and incubation time (3–5 hours). For example, in sweet sorghum bagasse, BBD revealed optimal conditions at 12% NaOH, 80°C, and 4 hours, maximizing reducing sugar yield . Validation includes comparing experimental and predicted yields (e.g., 448.89 IU vs. 443.46 IU in xylanase production) .
Q. What are the standard methods for characterizing this compound structure?
- Methodological Answer : Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., hydroxyl and carbonyl), while Raman spectroscopy complements structural analysis, especially for polysaccharide-metal interactions (e.g., silver nanoparticles bound to this compound) . Nuclear magnetic resonance (NMR) and pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) resolve substitution patterns and polymerization degrees, as shown in this compound-4-coumaric acid grafting studies .
Q. How do glycosyltransferases contribute to this compound backbone synthesis in plants?
- Methodological Answer : Glycosyltransferases (GT43 and GT47 families) catalyze this compound chain elongation. For example, Arabidopsis mutants (irx9, irx10, irx14) exhibit reduced this compound content and chain length. Biochemical assays (e.g., xylosyltransferase activity measurements) and genetic knockout studies confirm their roles in secondary cell-wall strength .
Advanced Research Questions
Q. What genetic factors regulate this compound substitutions and their impact on biofuel production?
- Methodological Answer : Grass-specific genes like XAX1 in Brachypodium control arabinosyl substitutions. Silencing XAX1 increases saccharification efficiency by 30%, validated via enzymatic hydrolysis and sugar yield quantification. Mutant screening (e.g., parvus-3) combined with MALDI-TOF MS reveals primer-dependent this compound synthesis pathways .
Q. How do this compound-lignin interactions influence pyrolysis product composition?
- Methodological Answer : Co-pyrolysis experiments (this compound + lignin) show reduced guaiacols and increased hydroxyphenols due to secondary cracking of lignin derivatives. Techniques like thermogravimetric analysis (TGA) and GC-MS quantify phenolic products, with deviations between experimental and theoretical yields indicating synergistic degradation pathways .
Q. What statistical models are effective for optimizing xylanase production?
- Methodological Answer : Plackett-Burman screening identifies critical factors (e.g., this compound concentration, pH), followed by Box-Behnken optimization. For Bacillus sp. RTS11, a quadratic model (R² > 0.95) predicted optimal conditions: 10.24 g/L this compound, pH 7.6, and 2.28% inoculum, yielding 448.89 IU xylanase .
Q. How can multivariate analysis resolve contradictory data in this compound mutant studies?
- Methodological Answer : Factorial design (e.g., 2⁴ full factorial) with ANOVA identifies main effects and interactions. For example, comparing irx7, irx8, and parvus-3 mutants via polysaccharide analysis by carbohydrate gel electrophoresis (PACE) revealed conserved MeGlcUA/GlcUA ratios despite varying this compound content, suggesting primer-dependent synthesis mechanisms .
Q. What strategies enhance mechanical properties of this compound-based materials?
- Methodological Answer : Enzymatic grafting (e.g., laccase-catalyzed 4-coumaric acid coupling) increases polymerization degree by 17.78%, validated via tensile testing (Young’s modulus +25.29%). FT-IR and ¹³C NMR confirm covalent bonding, while Py-GC/MS quantifies crosslinking efficiency .
Q. Data Analysis & Experimental Design
Q. How to design experiments for this compound retention analysis in biomass pretreatment?
- Methodological Answer : Central composite design (CCD) evaluates variables like temperature, NaOH concentration, and solid-to-liquid ratio. Minitab ANOVA (p < 0.05) and Tukey tests compare glucan/xylan conversion rates in pretreated biomass (e.g., 33.53% wood dissolution in birch this compound extraction) .
Q. What computational tools support this compound extraction optimization?
Properties
CAS No. |
9014-63-5 |
---|---|
Molecular Formula |
(C5H8O4)n.; (C5H7O4R)n |
Appearance |
White to Off-White Solid |
melting_point |
>180°C (dec.) |
Purity |
98% |
solubility |
Water (Slightly) |
storage |
Room Temperature |
Synonyms |
POLY[BETA-D-XYLOPYRANOSE(1->4)]; XYLAN; XYLAN EX BEECHWOOD; XYLAN, OAT SPELTS; XYLAN OATS SPELT; (1,4-beta-D-Xylan)n; (1,4-beta-D-Xylan)n+1; 1,4-beta-D-Xylan |
Origin of Product |
United States |
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